Gossypetin 8-glucoside

Catalog No.
S13917202
CAS No.
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypetin 8-glucoside

Product Name

Gossypetin 8-glucoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2

InChI Key

SJRXVLUZMMDCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Gossypetin 8-glucoside is a flavonoid glycoside, specifically a glucoside derivative of gossypetin, which is a flavonol. Its chemical formula is C21H20O13, and it features a glucosyl group attached to the 8-position of the gossypetin structure. This compound is primarily found in various plants, particularly in the Gossypium species (cotton plants) and Hibiscus species. It exhibits a range of solubility characteristics, being slightly soluble in water and more soluble in organic solvents like rectified spirit .

  • Oxidation: During dyeing processes, it can oxidize to form gossypetone, which has a strong affinity for fibers. This transformation highlights its utility in textile applications .
  • Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing gossypetin and glucose, which are biologically active components .

Gossypetin 8-glucoside has been studied for its various biological activities:

  • Antioxidant Properties: It exhibits significant antioxidant effects, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain pathogens .

The synthesis of gossypetin 8-glucoside can be achieved through several methods:

  • Natural Extraction: It can be isolated from plant sources through extraction methods such as solvent extraction or chromatography.
  • Chemical Synthesis: Synthetic routes often involve glycosylation reactions where gossypetin is reacted with glucose under acidic or enzymatic conditions to form the glucoside .

Gossypetin 8-glucoside has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses in treating oxidative stress-related diseases and inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at protecting skin from environmental damage.
  • Textiles: Its ability to dye fabrics and fibers makes it useful in the textile industry as a natural dye .

Gossypetin 8-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
GossypinSimilar flavonoid backboneKnown for anti-inflammatory properties
GossypetinParent flavonolExhibits broader biological activities
Gossypetin 3-sophoroside-8-glucosideGlycosylated variantDifferent sugar moiety affecting solubility and activity
Quercetin 3-glucosideFlavonoid glycosideWell-studied for cardiovascular benefits

Gossypetin 8-glucoside stands out due to its specific glycosylation at the 8-position, influencing its solubility and biological activity compared to similar compounds. Its unique profile makes it a subject of interest in both pharmacological and industrial applications .

Flavonoid glycosylation is mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which catalyze the transfer of sugar moieties to specific hydroxyl groups on flavonoid aglycones. For gossypetin 8-glucoside, the 8-hydroxyl position is targeted by specialized UGTs, distinguishing it from the more common 3-O-glucosylation observed in flavonoids like quercetin 3-glucoside.

Substrate Specificity and Kinetic Properties

The enzymatic synthesis of gossypetin 8-glucoside involves UDP-glucose as the sugar donor and gossypetin as the acceptor substrate. Structural studies suggest that the 8-position’s accessibility in gossypetin’s aromatic ring system determines UGT binding affinity. Unlike flavonol 3-O-glucosyltransferases (EC 2.4.1.91), which preferentially target the 3-hydroxyl group, gossypetin-specific UGTs exhibit unique active-site conformations that accommodate the steric and electronic constraints of the 8-position. Kinetic analyses of homologous UGTs in Hibiscus sabdariffa and Rhodiola rosea reveal Michaelis constants (Km) for gossypetin ranging from 2.1 to 7.72 μM, comparable to those observed for kaempferol in 3-O-glucosylation.

Evolutionary Divergence of Glycosyltransferases

Phylogenetic analysis of UGT families across plant species indicates that 8-O-glucosyltransferases cluster within distinct clades separate from 3-O- and 7-O-specific enzymes. For instance, the UGT88F subfamily in Malus domestica (apple) includes isoforms capable of dihydrochalcone glycosylation, while UGT78A26 in Morella rubra (Chinese bayberry) demonstrates specificity for anthocyanidin 3-O-glucosylation. This functional divergence underscores the role of gene duplication and neofunctionalization in evolving position-specific glycosylation activities.

Gossypetin 8-glucoside demonstrates significant regulatory effects on the nuclear factor kappa B signaling pathway through targeted inhibition of inhibitor of nuclear factor kappa B kinase complex activity [1] [2]. The flavonoid glycoside exhibits molecular mechanisms similar to its structural analog gossypin, which has been extensively characterized for its inhibitory effects on transforming growth factor beta-activated kinase-1-mediated nuclear factor kappa B activation [1] [3].

The compound's interference with nuclear factor kappa B signaling occurs through direct suppression of inhibitor of nuclear factor kappa B alpha kinase phosphorylation, preventing the subsequent degradation of inhibitor of nuclear factor kappa B alpha protein [1]. This mechanistic action leads to the retention of nuclear factor kappa B transcription factors in the cytoplasm, effectively blocking their nuclear translocation and DNA binding capacity [1] [2]. Research indicates that gossypetin derivatives, including the 8-glucoside form, maintain the essential structural features required for inhibitor of nuclear factor kappa B kinase interaction, particularly the hydroxyl group arrangements at positions 5, 6, and 7 of the flavonoid backbone [4] [5].

Molecular docking studies have revealed that gossypetin 8-glucoside establishes multiple hydrogen bond interactions with critical amino acid residues within the inhibitor of nuclear factor kappa B kinase active site [6]. The glucose moiety at the 8-position enhances the compound's binding affinity through additional polar interactions while maintaining the core pharmacophore necessary for kinase inhibition [7]. Structure-activity relationship analyses demonstrate that the 8-glucoside substitution preserves the compound's ability to interfere with inhibitor of nuclear factor kappa B alpha phosphorylation at serine residues 32 and 36 [4] [5].

The downstream consequences of inhibitor of nuclear factor kappa B kinase inhibition by gossypetin 8-glucoside include suppression of nuclear factor kappa B-regulated gene expression [1] [8]. Target genes affected by this modulation encompass pro-inflammatory cytokines, cell survival factors, and proliferation regulators [1] [2]. Experimental evidence shows that treatment with gossypetin derivatives results in decreased expression of interleukin-6, tumor necrosis factor alpha, and cyclooxygenase-2, all of which are transcriptionally controlled by nuclear factor kappa B [8].

ParameterGossypetin 8-glucosideControlReference
Inhibitor of Nuclear Factor Kappa B Alpha Phosphorylation (% Reduction)75-85%0% [1]
Nuclear Factor Kappa B DNA Binding Activity (% Inhibition)60-70%0% [1]
Interleukin-6 Expression (Fold Change)0.3-0.41.0 [8]
Tumor Necrosis Factor Alpha Production (% Reduction)55-65%0% [8]

Antioxidant Capacity Mediated Through Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Activation

Gossypetin 8-glucoside exhibits potent antioxidant properties through activation of the nuclear factor erythroid 2-related factor 2/antioxidant response element signaling pathway [9] [10]. The compound's mechanism involves disruption of the kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 interaction, leading to nuclear factor erythroid 2-related factor 2 stabilization and nuclear translocation [11] [12].

The molecular basis for nuclear factor erythroid 2-related factor 2 activation by gossypetin 8-glucoside involves modification of critical cysteine residues within kelch-like ECH-associated protein 1, particularly cysteine 151, cysteine 273, and cysteine 288 [11]. These modifications alter the conformation of kelch-like ECH-associated protein 1, preventing its interaction with nuclear factor erythroid 2-related factor 2 and subsequent ubiquitination-mediated degradation [11] [9]. The glucose moiety at position 8 enhances cellular uptake through hexose transporter-mediated mechanisms, increasing the compound's bioavailability for intracellular antioxidant activity [7].

Upon nuclear translocation, nuclear factor erythroid 2-related factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response elements in the promoter regions of cytoprotective genes [9] [12]. Gossypetin 8-glucoside treatment results in upregulation of phase II detoxifying enzymes including NAD(P)H quinone oxidoreductase 1, glutamate-cysteine ligase, and heme oxygenase-1 [9] [10]. The compound demonstrates superior antioxidant response element activation compared to its aglycone form, attributed to enhanced stability and prolonged cellular residence time [13].

Quantitative analyses reveal that gossypetin 8-glucoside significantly increases cellular glutathione levels and reduces lipid peroxidation markers [10]. The compound's antioxidant capacity extends beyond direct radical scavenging to include modulation of cellular antioxidant defense systems [14] [10]. Studies demonstrate that gossypetin 8-glucoside enhances superoxide dismutase and glutathione peroxidase activities, contributing to comprehensive cellular protection against oxidative stress [10].

Antioxidant ParameterGossypetin 8-glucoside TreatmentUntreated ControlFold IncreaseReference
NAD(P)H Quinone Oxidoreductase 1 Expression3.2-4.1 fold1.0 fold3.2-4.1x [9]
Glutathione Levels (μmol/mg protein)15.8 ± 2.18.2 ± 1.31.9x [10]
Superoxide Dismutase Activity (U/mg protein)12.4 ± 1.87.6 ± 1.21.6x [10]
Malondialdehyde Levels (% Reduction)68-72%0%N/A [10]

Apoptotic Induction via B-cell lymphoma 2/Bcl-2-associated X protein Ratio Alteration in Malignant Cells

Gossypetin 8-glucoside demonstrates significant pro-apoptotic activity in malignant cells through modulation of B-cell lymphoma 2 family protein expression and subsequent alteration of the B-cell lymphoma 2/Bcl-2-associated X protein ratio [15] [16] [8]. The compound's apoptotic mechanism involves upregulation of pro-apoptotic Bcl-2-associated X protein expression while simultaneously decreasing anti-apoptotic B-cell lymphoma 2 levels [16] [8].

The molecular pathway initiated by gossypetin 8-glucoside treatment involves mitogen-activated protein kinase/c-Jun N-terminal kinase signaling activation, which serves as an upstream regulator of B-cell lymphoma 2 family protein expression [16]. Phosphorylation of c-Jun N-terminal kinase leads to transcriptional upregulation of Bcl-2-associated X protein and downregulation of B-cell lymphoma 2, creating a cellular environment conducive to apoptotic progression [16]. The compound's 8-glucoside substitution enhances cellular penetration and maintains prolonged intracellular concentrations necessary for sustained pro-apoptotic signaling [7].

Gossypetin 8-glucoside-induced alterations in the B-cell lymphoma 2/Bcl-2-associated X protein ratio result in mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytoplasm [15] [16]. This mitochondrial dysfunction triggers caspase cascade activation, beginning with caspase-9 and proceeding to executioner caspases including caspase-3 and caspase-7 [16] [8]. Experimental evidence demonstrates that gossypetin 8-glucoside treatment leads to poly(ADP-ribose) polymerase cleavage, a hallmark of apoptotic execution [16] [8].

The compound's selectivity for malignant cells over normal cells appears to be related to the inherently altered apoptotic machinery in cancer cells, which makes them more susceptible to B-cell lymphoma 2/Bcl-2-associated X protein ratio manipulation [8] [17]. Studies indicate that gossypetin 8-glucoside preferentially induces apoptosis in various cancer cell lines while demonstrating minimal cytotoxicity toward normal cells [8]. The glucose moiety may contribute to this selectivity through differential uptake mechanisms, as many cancer cells exhibit altered glucose transporter expression patterns [7].

Kinetic analyses reveal that gossypetin 8-glucoside-induced apoptosis follows a time-dependent pattern, with initial B-cell lymphoma 2/Bcl-2-associated X protein ratio changes occurring within 12-24 hours of treatment, followed by mitochondrial dysfunction and caspase activation [16]. The compound demonstrates concentration-dependent effects, with higher concentrations producing more pronounced alterations in apoptotic protein expression and greater apoptotic cell populations [16] [8].

Apoptotic ParameterPre-treatmentPost-treatment (24h)Post-treatment (48h)Reference
B-cell lymphoma 2 Expression (Relative Units)1.00 ± 0.080.45 ± 0.060.28 ± 0.04 [16]
Bcl-2-associated X protein Expression (Relative Units)1.00 ± 0.052.18 ± 0.223.41 ± 0.31 [16]
B-cell lymphoma 2/Bcl-2-associated X protein Ratio1.000.210.08 [16]
Caspase-3 Activity (Fold Increase)1.02.8 ± 0.34.6 ± 0.5 [16]
Apoptotic Cell Population (%)3.2 ± 0.818.4 ± 2.134.7 ± 3.2 [8]

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 g/mol

Monoisotopic Mass

480.09039069 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types